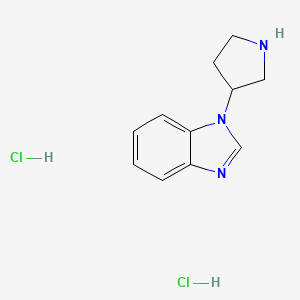

1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride

Vue d'ensemble

Description

“1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride” is a compound that contains a pyrrolidine ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for “1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride” are not available, pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .

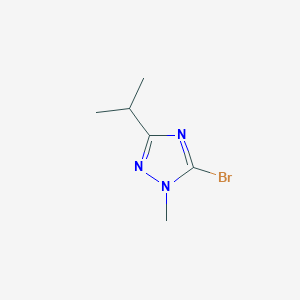

Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can vary depending on the substituents attached to the ring . Steric factors can influence biological activity .

Applications De Recherche Scientifique

Benzodiazole Derivatives and Optoelectronic Applications

Benzodiazoles, including quinazolines, are known for their extensive applications in medicinal chemistry and material sciences. Quinazoline derivatives, a closely related group to benzodiazoles, have shown promise in creating novel optoelectronic materials. These derivatives are incorporated into π-extended conjugated systems for the development of luminescent small molecules, electroluminescent properties, and organic light-emitting diodes (OLEDs). Specifically, the inclusion of benzodiazole and pyrimidine fragments enhances the materials' applications in photoelectric conversion elements, image sensors, and as efficient phosphorescent materials for OLEDs (Lipunova et al., 2018).

Pyrrolidine Scaffold in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is a versatile scaffold widely utilized in medicinal chemistry to derive compounds for treating human diseases. The interest in pyrrolidine derivatives stems from their ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. Bioactive molecules characterized by the pyrrolidine ring have shown selectivity towards various biological targets, influencing drug design and development (Li Petri et al., 2021).

Benzothiazole in Medicinal Chemistry

Benzothiazole derivatives exhibit a broad spectrum of biological activities, highlighting their importance in medicinal chemistry. These derivatives have been explored for their therapeutic potential across various pharmacological fields, including anticancer, antibacterial, antifungal, and antiviral applications. The structural simplicity and synthetic accessibility of benzothiazole compounds facilitate the development of chemical libraries, paving the way for the discovery of new therapeutic agents (Ahmed et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

1-pyrrolidin-3-ylbenzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c1-2-4-11-10(3-1)13-8-14(11)9-5-6-12-7-9;;/h1-4,8-9,12H,5-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNKWVZUDUTUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=NC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride | |

CAS RN |

1461706-03-5 | |

| Record name | 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

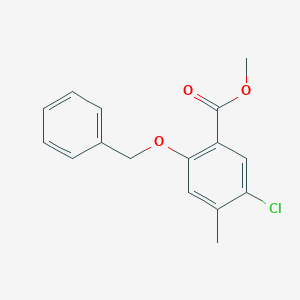

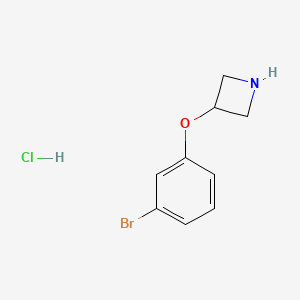

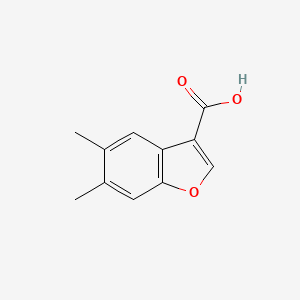

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate](/img/structure/B1378727.png)

![7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride](/img/structure/B1378737.png)

amine hydrochloride](/img/structure/B1378739.png)

![3,7-Dioxa-10-azaspiro[5.6]dodecane](/img/structure/B1378745.png)